molecular formula C10H19NO3 B1465430 2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1179729-08-8

2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1465430
CAS No.: 1179729-08-8
M. Wt: 201.26 g/mol
InChI Key: SFASPUDJJBKCLE-UHFFFAOYSA-N
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Description

2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Biological Activity

2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS: 1179729-08-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H19NO3
Molar Mass201.26 g/mol
Density1.077 g/cm³
Boiling Point346.5 °C
pKa14.94

These properties suggest that the compound is relatively stable under standard conditions, with a high boiling point indicating potential utility in various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Minimum Inhibitory Concentrations (MICs):

A study examined the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The MIC values for this compound were found to be in the range of 100–400 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (µg/mL)Activity
This compound100–400Moderate to Good
Reference Compound (e.g., Ciprofloxacin)0.381Excellent

This table illustrates the comparative effectiveness of the compound relative to established antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cells, with specific studies showing enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study involving FaDu hypopharyngeal tumor cells, derivatives similar to this compound exhibited cytotoxic effects superior to those of bleomycin, a commonly used chemotherapeutic agent . The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism.

Table: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
This compound15.625–62.5FaDu
Bleomycin20FaDu

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Protein Synthesis: Similar compounds have shown to inhibit protein synthesis pathways, leading to bacterial cell death.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
  • Biofilm Disruption: Some studies suggest that it may interfere with biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

Properties

IUPAC Name

2-ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-8-10(13)11-5-3-9(7-12)4-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFASPUDJJBKCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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